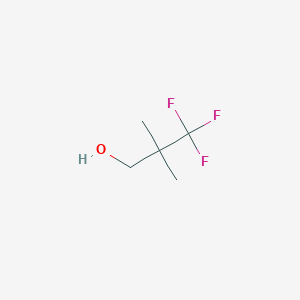

3,3,3-Trifluoro-2,2-dimethylpropan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trifluoro-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O/c1-4(2,3-9)5(6,7)8/h9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHWGLHBRHBPNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1895296-01-1 | |

| Record name | 3,3,3-trifluoro-2,2-dimethylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Fluorinated Building Block of Emerging Importance

3,3,3-Trifluoro-2,2-dimethylpropan-1-ol, a structurally unique fluorinated alcohol, is gaining significant attention as a pivotal building block in the fields of medicinal chemistry and materials science.[1][2] Its distinct molecular architecture, featuring a neopentyl core flanked by a trifluoromethyl group, imparts a desirable combination of steric bulk, metabolic stability, and lipophilicity to parent molecules. The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group, and its incorporation into bioactive molecules can profoundly influence their pharmacokinetic and pharmacodynamic properties. Specifically, the strong carbon-fluorine bonds enhance metabolic stability by blocking sites of oxidative metabolism, while the lipophilic nature of the trifluoromethyl group can improve membrane permeability and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its role in the development of innovative therapeutics.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The most prevalent and industrially relevant methods involve the reduction of a corresponding carboxylic acid or the direct fluorination of a hydrocarbon precursor.

Method 1: Reduction of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

A robust and high-yielding method for the preparation of this compound is the reduction of its parent carboxylic acid, 3,3,3-Trifluoro-2,2-dimethylpropanoic acid. This transformation is efficiently achieved using powerful hydride reducing agents.

Reaction Scheme:

Causality Behind Experimental Choices:

The choice of reducing agent is critical for the successful and safe execution of this reaction. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids, they are often pyrophoric and require stringent anhydrous conditions. A safer and highly effective alternative is sodium bis(2-methoxyethoxy)aluminum hydride, commercially known as Vitride® or Red-Al®. Vitride® is a versatile reducing agent that is soluble in aromatic hydrocarbons like toluene, offering improved handling and safety profiles compared to LiAlH₄.

Experimental Protocol: Vitride® Reduction of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

This protocol is based on established principles of carboxylic acid reduction and information from related syntheses.

Materials:

-

3,3,3-Trifluoro-2,2-dimethylpropanoic acid

-

Toluene, anhydrous

-

Vitride® (70 wt. % solution in toluene)

-

Sodium hydroxide solution, 10% aqueous

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet is charged with a solution of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid in anhydrous toluene.

-

Inert Atmosphere: The system is thoroughly purged with nitrogen or argon to establish an inert atmosphere.

-

Cooling: The reaction mixture is cooled to 0-5 °C using an ice-water bath.

-

Addition of Reducing Agent: The Vitride® solution is added dropwise from the dropping funnel to the stirred solution of the carboxylic acid, maintaining the internal temperature below 10 °C. The addition rate should be carefully controlled to manage the exothermic reaction and gas evolution.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a 10% aqueous solution of sodium hydroxide at 0-5 °C. This step is highly exothermic and should be performed with caution.

-

Workup: The resulting biphasic mixture is stirred vigorously for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Final Purification: The crude product can be further purified by distillation or column chromatography to obtain the final product of high purity.

Method 2: Fluorination of 2,2-dimethylpropan-1-ol

An alternative synthetic approach involves the direct fluorination of the non-fluorinated precursor, 2,2-dimethylpropan-1-ol. This method, while conceptually straightforward, often requires specialized fluorinating agents and careful control of reaction conditions to achieve the desired trifluorination selectively at the C3 position.

Reaction Scheme:

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉F₃O | [3] |

| Molecular Weight | 142.12 g/mol | [3] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 122.1 ± 35.0 °C (Predicted) | [1] |

| Density | 1.136 ± 0.06 g/cm³ (Predicted) | [1] |

| CAS Number | 1895296-01-1 | [3] |

Spectral Data (Predicted/Typical Ranges):

-

¹H NMR:

-

A singlet for the two equivalent methyl groups (CH ₃)₂.

-

A singlet or a doublet (if coupled to the hydroxyl proton) for the methylene protons (-CH ₂OH).

-

A broad singlet for the hydroxyl proton (-OH ), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

A signal for the two equivalent methyl carbons (C H₃)₂.

-

A signal for the quaternary carbon -C (CH₃)₂-.

-

A signal for the methylene carbon -C H₂OH.

-

A quartet for the trifluoromethyl carbon (C F₃) due to coupling with the three fluorine atoms.

-

-

¹⁹F NMR:

-

A singlet for the three equivalent fluorine atoms of the -CF ₃ group.

-

-

IR Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

Strong absorption bands in the region of 1000-1350 cm⁻¹ characteristic of C-F stretching vibrations.

-

Absorptions corresponding to C-H stretching and bending vibrations.

-

-

Mass Spectrometry:

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a methyl group and fragments corresponding to the trifluoromethyl group.

-

Applications in Drug Development and Materials Science

The unique structural features of this compound make it a valuable synthon in various fields, most notably in the design and synthesis of novel pharmaceuticals and advanced materials.[1][2]

A Key Building Block for CFTR Modulators

A prominent application of this compound is in the synthesis of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Mutations in the CFTR gene cause cystic fibrosis, a life-threatening genetic disorder. CFTR modulators are a class of drugs that can correct the function of the faulty CFTR protein.

Logical Workflow: Incorporation into CFTR Modulator Scaffolds

The alcohol functionality of this compound allows for its straightforward incorporation into larger, more complex molecules through etherification or esterification reactions. For instance, it can be used to introduce the 3,3,3-trifluoro-2,2-dimethylpropoxy moiety into a drug scaffold. This group can enhance the lipophilicity and metabolic stability of the final compound, which are critical parameters for oral bioavailability and in vivo efficacy.

Caption: General workflow for incorporating this compound into a drug scaffold.

While specific, detailed synthetic routes for commercial CFTR modulators are often proprietary, the general strategy involves coupling the activated form of this compound (e.g., the mesylate or tosylate) with a nucleophilic site on the core drug scaffold.

Enhancing Polymer and Material Properties

In materials science, the incorporation of this compound into polymers can significantly enhance their properties.[1] The trifluoromethyl group can improve thermal stability, chemical resistance, and hydrophobicity, making the resulting materials suitable for demanding applications in the aerospace, electronics, and automotive industries.[1]

Conclusion and Future Outlook

This compound is a valuable and versatile fluorinated building block with significant potential in both pharmaceutical and materials science research. Its synthesis, primarily through the reduction of the corresponding carboxylic acid, is a scalable and efficient process. The unique combination of a trifluoromethyl group and a neopentyl core imparts desirable properties to molecules, leading to enhanced metabolic stability and improved performance characteristics. As the demand for advanced pharmaceuticals and high-performance materials continues to grow, the importance of this compound as a key synthetic intermediate is expected to increase, driving further research into its synthesis and applications.

References

-

This compound | CAS#:1895296-01-1 | Chemsrc . [Link]

-

Cas 1895296-01-1,this compound | lookchem . [Link]

-

This compound | C5H9F3O | CID 59951355 - PubChem . [Link]

- CN105399607B - A kind of preparation method of 3,3,3 trifluoropropanol - Google P

-

3,3,3-Trifluoro-1-propanol | C3H5F3O | CID 137512 - PubChem . [Link]

-

Fluoroorganic Chemistry - Ramachandran Research Group - Purdue University . [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC . [Link]

-

Special Issue : Multicomponent Reaction-Based Synthesis of Bioactive Molecules - MDPI . [Link]

-

Improved Synthesis of Bioactive Molecules Through Flow Chemistry - OUCI . [Link]

- EP2511376B1 - Method for industrially producing (s)

-

Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - NIH . [Link]

-

Multidimensional NMR characterization of perfluorinated monomer and its precursors | Request PDF - ResearchGate . [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical characteristics of 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol, a fluorinated alcohol of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer insights into the practical application and theoretical underpinnings of this unique chemical entity.

Introduction: The Strategic Importance of Fluorinated Alcohols

The introduction of fluorine into organic molecules is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] this compound (CAS No: 1895296-01-1) emerges as a valuable building block in this context. Its neopentyl-like structure, featuring a quaternary carbon center adjacent to a trifluoromethyl group, imparts a unique combination of steric bulk and electronic properties.[3] This guide will delve into the essential physicochemical parameters that define the behavior and utility of this compound.

Core Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its successful application in research and development. The following section details the key characteristics of this compound.

Structural and General Properties

The foundational attributes of this compound are summarized in the table below. The presence of the trifluoromethyl group significantly influences the molecule's electronic nature and, consequently, its physical properties.[3]

| Property | Value | Source(s) |

| Chemical Formula | C₅H₉F₃O | [3][4] |

| Molecular Weight | 142.12 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Storage Temperature | 2-8°C | [3] |

Predicted Physicochemical Data

| Property | Predicted Value | Source(s) |

| Boiling Point | 122.1 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.136 ± 0.06 g/cm³ | [3] |

| pKa | 14.05 ± 0.10 | [3] |

Expert Insight: The predicted boiling point suggests that this alcohol is significantly less volatile than smaller, non-fluorinated alcohols, a characteristic that can be advantageous in controlling reaction conditions. The predicted pKa is in the range of typical primary alcohols, indicating that the electronic influence of the trifluoromethyl group is somewhat attenuated by the insulating dimethyl-substituted carbon.

Synthesis and Handling

Synthetic Approach: Reduction of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid

A common synthetic route to this compound involves the reduction of the corresponding carboxylic acid, 3,3,3-Trifluoro-2,2-dimethylpropanoic acid. While a detailed, peer-reviewed protocol for this specific transformation is not widely published, a general methodology can be inferred from standard organic synthesis procedures.

Conceptual Experimental Protocol:

-

Reaction Setup: A solution of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid in a suitable anhydrous ether solvent (e.g., tetrahydrofuran, diethyl ether) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., borane-tetrahydrofuran complex), is cautiously added to the cooled solution. The choice of reducing agent and reaction conditions (temperature, reaction time) would require optimization for this specific substrate.

-

Work-up: Upon completion of the reaction, the excess reducing agent is quenched, typically by the careful addition of water and/or an aqueous acid solution.

-

Purification: The product is then extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. Final purification is typically achieved by distillation or column chromatography.

Causality Behind Experimental Choices: The use of an anhydrous ether solvent is critical to prevent the violent reaction of the highly reactive reducing agents with water. The inert atmosphere prevents the quenching of the reducing agent by atmospheric moisture and oxygen. The choice between LiAlH₄ and borane complexes would depend on factors such as selectivity, safety, and ease of work-up.

Safe Handling and Storage

As a fluorinated organic compound, appropriate safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[3]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.

-

-CH₂-OH: A singlet in the region of 3.5-4.0 ppm, corresponding to the two protons of the hydroxymethyl group.

-

-C(CH₃)₂-: A singlet in the region of 1.0-1.5 ppm, corresponding to the six equivalent protons of the two methyl groups.

-

-OH: A broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

-CF₃: A quartet due to coupling with the three fluorine atoms.

-

-C(CH₃)₂-: A singlet for the quaternary carbon.

-

-CH₂OH: A singlet for the methylene carbon.

-

-C(CH₃)₂-: A singlet for the carbons of the two equivalent methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the hydroxyl and trifluoromethyl groups.

-

O-H stretch: A broad, strong absorption in the region of 3200-3600 cm⁻¹.

-

C-H stretch: Absorptions in the region of 2850-3000 cm⁻¹.

-

C-F stretch: Strong, characteristic absorptions in the region of 1000-1400 cm⁻¹.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 142. Fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺), a hydroxymethyl group ([M-31]⁺), and the trifluoromethyl group ([M-69]⁺).

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a valuable building block in several areas of chemical research.

A Key Intermediate in Pharmaceutical Synthesis

This fluorinated alcohol serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[6] The incorporation of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.[1] For instance, it can be used in the synthesis of modulators of the cystic fibrosis transmembrane conductance regulator (CFTR), which are crucial for the treatment of cystic fibrosis.

Enhancing Polymer Properties

In materials science, the incorporation of this compound into polymers can significantly improve their thermal stability, chemical resistance, and mechanical strength.[3] These enhanced properties make the resulting materials suitable for demanding applications in the aerospace, automotive, and electronics industries.

Conclusion

This compound represents a strategically important fluorinated building block with significant potential in both pharmaceutical and materials science applications. While a complete, experimentally verified physicochemical profile is still emerging in the public literature, the available predicted data, coupled with an understanding of the influence of its unique structural motifs, provides a strong foundation for its use in advanced chemical synthesis. Further experimental investigation into its properties will undoubtedly unlock even greater potential for this versatile compound.

Visualizations

Chemical Structure of this compound

Caption: 2D representation of the molecular structure.

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis.

References

-

LookChem. (n.d.). Cas 1895296-01-1, this compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN105399607B - A kind of preparation method of 3,3,3 trifluoropropanol.

-

ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemSrc. (2025, August 25). This compound | CAS#:1895296-01-1. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

University of Calgary. (n.d.). 13C-NMR. Retrieved from [Link]

-

PubChem. (n.d.). 3,3,3-Trifluoro-2-methylpropan-1-ol. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US8791309B2 - Synthesis of 3,3,3-trifluoropropyne.

-

National Institutes of Health. (n.d.). Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. Retrieved from [Link]

-

YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (2023, May 13). nuclear magnetic resonance - spectroscopy. Retrieved from [Link]

-

YouTube. (2018, March 20). MS fragmentation patterns. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery | Request PDF. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

PubMed. (n.d.). Mass spectra of 3,3-difluoro-1-halo-2-arylcyclopropenes. Retrieved from [Link]

-

YouTube. (2024, February 26). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. Retrieved from [Link]

-

Institute of Chemistry, The Hebrew University of Jerusalem. (2010, September 20). Measuring Proton NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 3,3,3-Trifluoro-1-propanol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

PubMed Central. (2021, November 19). Continuous Flow Synthesis of Anticancer Drugs. Retrieved from [Link]

-

PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

International Union of Pure and Applied Chemistry. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

-

ResearchGate. (n.d.). The Influence of Trifluoromethyl Groups on the Miscibility of Fluorinated Alcohols with Water: A Molecular Dynamics Simulation Study of 1,1,1-Trifluoropropan-2-ol in Aqueous Solution. Retrieved from [Link]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C5H9F3O | CID 59951355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1895296-01-1 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

CAS number 1895296-01-1 chemical data

An In-Depth Technical Guide to 3,3,3-trifluoro-2,2-dimethylpropan-1-ol (CAS: 1895296-01-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of this compound, a specialized organofluorine compound identified by CAS number 1895296-01-1. This molecule, a derivative of neopentyl glycol, possesses a unique neopentyl structure that imparts significant chemical and thermal stability.[1] The presence of a trifluoromethyl group further enhances its distinctive properties, making it a valuable building block in various scientific fields.[2] This document delves into its chemical and physical characteristics, outlines a detailed synthesis pathway, explores its critical applications in pharmaceutical and materials science, and provides essential safety and handling protocols. The insights herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical intermediate.

Physicochemical Properties and Molecular Structure

This compound is an aliphatic alcohol characterized by a trifluoromethyl group and a dimethyl-substituted carbon adjacent to the primary alcohol.[2] This unique arrangement of atoms results in notable stability and specific reactivity.[1][2]

Molecular Identifiers

The compound is identified by several names and numbers across various databases.

| Identifier | Value | Source |

| CAS Number | 1895296-01-1 | PubChem[3], ChemicalBook[4] |

| IUPAC Name | This compound | PubChem[3], Advanced ChemBlocks[5] |

| Molecular Formula | C5H9F3O | PubChem[3], LookChem[2] |

| Molecular Weight | 142.12 g/mol | PubChem[3], Amfluoro[6] |

| SMILES | CC(C)(CO)C(F)(F)F | Advanced ChemBlocks[5] |

| InChIKey | QRHWGLHBRHBPNR-UHFFFAOYSA-N | PubChem[3] |

Physical and Chemical Data

The following table summarizes the key computed and experimental properties of the compound.

| Property | Value | Notes |

| Physical State | Solid | CymitQuimica[7] |

| Boiling Point | 122.1 ± 35.0 °C | Predicted[2] |

| Density | 1.136 ± 0.06 g/cm³ | Predicted[2] |

| pKa | 14.05 ± 0.10 | Predicted[2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | LookChem[2], BLDpharm[8] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through a multi-step process designed for industrial applicability, emphasizing simple raw materials and minimal environmental impact.[1] The described method avoids the generation of acidic and nitrogen-containing wastewater.[1]

Synthesis Pathway Overview

The process begins with the formation of an intermediate, 2-nitro-2-methyl-1-propanol, which is subsequently converted to 2,2-dimethyl-1-propanol before the final fluorination step.[1] The use of phase transfer catalysis is crucial in the initial step to enhance reaction efficiency by facilitating the interaction between reactants in different phases.[1]

Caption: A three-step synthesis workflow for this compound.

Detailed Synthesis Protocol

The following protocol is based on a described method suitable for industrial production.[1]

Step 1: Synthesis of 2-nitro-2-methyl-1-propanol

-

Dissolve 1 part isopropanol, 1 part polyoxymethylene, and 3 parts sodium nitrite in water to create an aqueous solution.[1]

-

Maintain the temperature of the solution at 3°C.

-

Allow the reaction to proceed for 5 hours to yield 2-nitro-2-methyl-1-propanol.[1]

-

Expert Insight: The use of phase transfer catalysis at this stage is critical. It facilitates the transfer of the nitrite anion into the organic phase, where it can react with the other components. The low temperature helps to control the exothermic reaction and prevent side product formation.

-

Step 2: Synthesis of 2,2-dimethyl-1-propanol

-

Place the 2-nitro-2-methyl-1-propanol from Step 1 into a sealed reaction vessel at room temperature.[1]

-

Introduce hydrogen gas and allow the mixture to stand for 1 hour.

-

Increase the temperature to 50°C and introduce methane gas, controlling the pressure at 2 Pa.[1]

-

Continue the reaction for 4 hours to produce 2,2-dimethyl-1-propanol. The weight ratio of the nitro-alcohol, hydrogen, and methane is 1:2:4.[1]

-

Expert Insight: This step involves a reduction of the nitro group. The specific conditions, including the use of both hydrogen and methane, suggest a catalytic reduction process where methane may play a role in the reaction medium or as a co-reagent under pressure.

-

Step 3: Synthesis of 3,3,3-Trifluoro-2,2-dimethyl-1-propanol

-

Add a suitable fluoride reagent to the 2,2-dimethyl-1-propanol from Step 2.

-

Conduct the reaction under light conditions, maintaining a temperature of 30°C for 6 hours.[1]

-

The final product, 3,3,3-Trifluoro-2,2-dimethyl-1-propanol, is obtained.

-

Expert Insight: The "fluoride" reagent is likely a specialized fluorinating agent. The reaction under "light conditions" suggests a radical mechanism may be involved in the fluorination of the neopentyl structure. The choice of fluorinating agent is critical to achieve selective trifluorination at the desired position.

-

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[2] Its structurally rigid and fluorinated nature makes it a desirable building block for creating novel compounds with enhanced metabolic stability and binding properties.

Role as a Pharmaceutical Building Block

Academic research and patents indicate that this compound is a key precursor for the synthesis of modulators for biologically significant targets.[2]

-

CFTR Modulators: It is used in the creation of aminopyridinyl-sulfonamides and related heterocyclic compounds designed to treat conditions mediated by deficient Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) activity, such as cystic fibrosis.[2]

-

ROR-γ-t Modulators: The compound is a starting material for phenyl and pyridinyl substituted imidazoles that act as modulators of the Retinoid-related Orphan Receptor gamma t (ROR-γ-t). These modulators have therapeutic potential for autoimmune diseases like rheumatoid arthritis and psoriasis.[2]

The diagram below illustrates the role of this compound in the synthesis of advanced pharmaceutical intermediates.

Caption: Use of 1895296-01-1 as a key building block in multi-step pharmaceutical synthesis.

Other Industrial Uses

Beyond pharmaceuticals, this compound finds utility in:

-

Material Science: As a component in the development of novel materials with enhanced properties.[2]

-

Solvent Applications: Its ability to dissolve a wide range of substances makes it a useful solvent in specific chemical processes.[2]

-

Surface Treatments: Used in formulations for surface treatments.[2]

Representative Experimental Protocol: Williamson Ether Synthesis

To illustrate the utility of this compound as a nucleophile, the following is a representative, self-validating protocol for an ether synthesis. This protocol is a generalized example and should be adapted and optimized for specific substrates.

Objective: To synthesize an ether by reacting this compound with an alkyl halide.

Materials:

-

This compound (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Alkyl Halide (e.g., Benzyl Bromide) (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the alcohol in anhydrous THF.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add NaH (1.1 eq) portion-wise to the stirred solution.

-

Trustworthiness Check: Observe gas (H₂) evolution. The cessation of bubbling indicates the complete formation of the alkoxide. Allow the reaction to stir for 30 minutes at 0°C after the addition is complete.

-

-

Nucleophilic Attack: Add the alkyl halide (1.05 eq) dissolved in a minimal amount of anhydrous THF to the dropping funnel and add it dropwise to the reaction mixture at 0°C.

-

Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

-

Causality: The strong base (NaH) deprotonates the alcohol to form a potent nucleophile (alkoxide), which then displaces the halide from the alkyl halide in an SN2 reaction to form the ether linkage. The trifluoromethyl group's electron-withdrawing nature slightly increases the alcohol's acidity, facilitating deprotonation.

-

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Extraction: Separate the layers. Wash the organic layer sequentially with deionized water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification and Validation: Purify the crude product by flash column chromatography on silica gel. Validate the structure and purity of the final ether product using NMR (¹H, ¹⁹F, ¹³C) and mass spectrometry.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

Hazard Identification

The compound is classified with the following hazards according to GHS and CLP regulations:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[7]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[7][9]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[7][9]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[7][9]

-

Flammability: Combustible liquid (H227).[9]

Recommended Precautions and PPE

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[7]

-

Skin Protection: Handle with chemically resistant gloves. Wash hands thoroughly after handling.[7][9]

-

Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use appropriate respirator cartridges.[7]

-

-

Fire Safety: Keep away from heat, sparks, and open flames. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7][9]

Storage

Store in a tightly sealed container in a dry, well-ventilated place. The recommended storage temperature is between 2-8°C.[2][8]

Conclusion

This compound (CAS: 1895296-01-1) is a highly stable and versatile fluorinated building block with significant applications in medicinal chemistry and material science. Its unique neopentyl structure provides a robust scaffold for the synthesis of complex molecular targets, including promising modulators of CFTR and ROR-γ-t. Understanding its physicochemical properties, synthesis pathway, and handling requirements is paramount for its safe and effective use in research and development. This guide provides the foundational technical knowledge to enable scientists and researchers to harness the potential of this valuable chemical intermediate.

References

-

Cas 1895296-01-1, this compound. LookChem. [Link]

-

This compound | C5H9F3O | CID 59951355. PubChem. [Link]

-

Quercetin Enhances the Antibacterial Activity of Polymyxin E Against MCR-1-Positive Bacteria by Inhibiting the Biological Functions of the Cell Membrane. National Institutes of Health (NIH). [Link]

-

This compound | CAS#:1895296-01-1. Chemsrc. [Link]

-

Quercetin Enhances the Antibacterial Activity of Polymyxin E Against MCR-1-Positive Bacteria by Inhibiting the Biological Functions of the Cell Membrane. MDPI. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C5H9F3O | CID 59951355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1895296-01-1 | CAS DataBase [m.chemicalbook.com]

- 5. This compound 97% | CAS: 1895296-01-1 | AChemBlock [achemblock.com]

- 6. amfluoro.com [amfluoro.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. 1895296-01-1|this compound|BLD Pharm [bldpharm.com]

- 9. synquestlabs.com [synquestlabs.com]

molecular structure and formula of 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol

An In-depth Technical Guide to 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 1895296-01-1), a specialized organofluorine compound of significant interest in medicinal chemistry, materials science, and synthetic applications. We will delve into its unique molecular architecture, physicochemical properties, synthesis, and spectroscopic characteristics. The document elucidates the scientific rationale behind its utility as a strategic building block, particularly how the interplay between its trifluoromethyl group and neopentyl-like core imparts enhanced stability and unique biological properties to derivative molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's distinct attributes in their work.

Introduction: The Strategic Value of Fluorinated Alcohols

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science.[1] The trifluoromethyl (-CF₃) group, in particular, can profoundly alter a compound's lipophilicity, metabolic stability, pKa, and binding interactions, often leading to enhanced pharmacological profiles.[1] this compound emerges as a valuable synthon in this context. It combines the influential -CF₃ group with a sterically hindered neopentyl scaffold, which confers high chemical and thermal stability.[2] The primary alcohol functional group serves as a versatile handle for subsequent chemical modifications. This unique combination makes it an attractive intermediate for creating complex molecules with potential therapeutic or advanced material properties.[3]

Molecular Structure and Physicochemical Properties

This compound is an aliphatic alcohol characterized by a propane backbone. One terminus is a trifluoromethyl group (C3), while the other is a primary alcohol (C1). The central carbon (C2) is quaternary, bonded to two methyl groups, creating a neopentyl-like structure that sterically shields adjacent groups and restricts bond rotation.

Chemical Identity

Molecular Visualization

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes key physical and chemical properties of the compound. Note that several values are predicted based on computational models.

| Property | Value | Source |

| Molecular Weight | 142.12 g/mol | [3][5][7][8][10] |

| Appearance | Not specified; likely a liquid at STP | [3] |

| Boiling Point | 122.1 ± 35.0 °C (Predicted) | [3][8] |

| Density | 1.136 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 14.05 ± 0.10 (Predicted) | [3] |

| Storage Temperature | 2-8°C | [3][9] |

Synthesis and Reactivity

Synthetic Protocol

A method for the preparation of 3,3,3-Trifluoro-2,2-dimethyl-1-propanol has been described involving a multi-step process.[2] The causality behind this pathway involves the creation of a neopentyl alcohol core followed by a challenging fluorination step.

Workflow: Synthesis Pathway

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Page loading... [guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound 97% | CAS: 1895296-01-1 | AChemBlock [achemblock.com]

- 5. This compound | C5H9F3O | CID 59951355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 8. This compound | CAS#:1895296-01-1 | Chemsrc [chemsrc.com]

- 9. 1895296-01-1|this compound|BLD Pharm [bldpharm.com]

- 10. anaxlab.com [anaxlab.com]

literature review on fluorinated alcohols in organic synthesis

Introduction

In the landscape of modern organic synthesis, the choice of solvent is paramount, often dictating the efficiency, selectivity, and even the feasibility of a chemical transformation. Among the arsenal of available solvents, fluorinated alcohols have emerged as uniquely powerful tools, capable of promoting a wide range of reactions, often without the need for additional catalysts.[1][2] This guide provides an in-depth exploration of the applications of two prominent fluorinated alcohols, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE), in organic synthesis. We will delve into their distinctive physicochemical properties and examine how these characteristics are harnessed to drive a variety of mechanistically diverse reactions.

The exceptional utility of fluorinated alcohols stems from a unique combination of properties: strong hydrogen-bond donating ability, high polarity and ionizing power, and low nucleophilicity.[1][2][3][4] The presence of electron-withdrawing fluorine atoms significantly increases the acidity of the hydroxyl proton compared to their non-fluorinated counterparts, making them potent hydrogen-bond donors.[5] This ability to form strong hydrogen bonds allows them to activate substrates, stabilize transition states and intermediates, and influence reaction pathways in ways that conventional solvents cannot.[1][2][5]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the role of fluorinated alcohols in contemporary organic synthesis. We will explore their application in key reaction classes, including C-H activation, electrophilic aromatic substitution, oxidation reactions, and peptide synthesis, providing detailed protocols and mechanistic insights to empower the reader to effectively utilize these remarkable solvents in their own synthetic endeavors.

I. Physicochemical Properties of Fluorinated Alcohols

The remarkable efficacy of fluorinated alcohols as reaction media and promoters is a direct consequence of their distinct physicochemical properties, which differ significantly from their non-fluorinated analogs.[6] Understanding these properties is crucial for predicting and optimizing their role in organic transformations.

Key Properties and Their Synthetic Implications

| Property | Hexafluoroisopropanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) | Synthetic Implication |

| Formula | (CF₃)₂CHOH[7] | CF₃CH₂OH[5] | High fluorine content leads to unique electronic properties. |

| Molar Mass | 168.05 g/mol [8] | 100.04 g/mol | Affects volatility and solvent density. |

| Boiling Point | 58.2 °C[8] | ~59 °C[9] | Allows for reactions at moderate temperatures and easy removal. |

| Density | 1.596 g/mL[8] | 1.38 g/cm³ at 25 °C | High density is a characteristic of fluorinated compounds. |

| pKa | 9.3[7][8] | 12.4[3] | Increased acidity compared to non-fluorinated alcohols enhances hydrogen-bond donating ability. |

| Polarity/Dielectric Constant | High (16.7)[7] | High[5] | Excellent at dissolving polar compounds and ionic salts.[9] |

| Hydrogen-Bonding | Strong Donor[7][8] | Strong Donor[3][5] | Key to activating electrophiles and stabilizing intermediates.[1][2] |

| Nucleophilicity | Very Low[1][2][10] | Low[11] | Minimizes solvent participation as a nucleophile in reactions. |

The electron-withdrawing trifluoromethyl groups are responsible for the enhanced acidity (lower pKa) of these alcohols compared to isopropanol or ethanol.[6] This increased acidity makes them exceptionally strong hydrogen-bond donors, a property that is central to their ability to promote reactions.[1][2][3][7][8] They can effectively solvate and stabilize anionic species and activate electrophiles by forming strong hydrogen bonds.[12]

Furthermore, their high polarity and ionizing power facilitate reactions that proceed through charged intermediates.[3][13] Despite their polarity, fluorinated alcohols are weakly nucleophilic.[1][2][10] This low nucleophilicity is crucial as it prevents the solvent from participating in unwanted side reactions, allowing it to act as a "pure" reaction medium that promotes the desired transformation.[3]

II. Applications in Organic Synthesis

The unique properties of fluorinated alcohols have led to their widespread adoption in a diverse array of organic transformations. This section will highlight some of the key areas where HFIP and TFE have made a significant impact.

C-H Activation

Transition metal-catalyzed C-H bond functionalization has become a cornerstone of modern synthetic chemistry. In this field, HFIP has emerged as a particularly effective solvent, often referred to as "magical" for its ability to promote challenging C-H activation reactions, especially those catalyzed by palladium.[6][14][15]

The role of HFIP in these reactions is multifaceted. Its strong hydrogen-bond donating ability can assist in the protonolysis step of the catalytic cycle and stabilize key intermediates.[10] Furthermore, its high polarity can facilitate the solubility of catalyst precursors and substrates. For distal C-H functionalizations, HFIP has proven to be almost irreplaceable, significantly enhancing both yield and selectivity.[6][15]

Workflow for a Typical Pd-Catalyzed C-H Activation in HFIP:

Caption: TFE activates the electrophile via hydrogen bonding, facilitating the SEAr reaction.

Oxidation Reactions

Fluorinated alcohols have been shown to be excellent solvents for a variety of oxidation reactions. [16]For instance, they can enhance the reactivity of hydrogen peroxide for Baeyer-Villiger oxidations and the oxidation of sulfur compounds. [7] In a notable application, HFIP has been used as an activating solvent for the nitric acid and iron(III) chloride-catalyzed aerobic oxidation of secondary alcohols to ketones. [17][18][19]The reaction proceeds with high selectivity and yield, with no oxidation of primary alcohols. [17][18]Mechanistic studies suggest the in situ formation of NOCl, which converts the alcohol to an alkyl nitrite. This intermediate then decomposes to the ketone in the presence of Fe³⁺ ions and the fluorinated alcohol. [17][18][19] Step-by-Step Protocol for Aerobic Oxidation of a Secondary Alcohol:

-

Reaction Setup: To a solution of the secondary alcohol in HFIP, add nitric acid and iron(III) chloride.

-

Reaction Conditions: Stir the mixture under an atmosphere of air (or oxygen) at the specified temperature.

-

Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

-

Work-up: Upon completion, quench the reaction with a suitable reagent and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography to obtain the desired ketone.

Peptide Synthesis

The synthesis of peptides, particularly long or "difficult" sequences, is often hampered by the aggregation of the growing peptide chain on the solid support. [20]This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and purity. [20]Fluorinated alcohols, especially HFIP, are powerful tools for disrupting these aggregates. [20] HFIP's ability to break hydrogen bonds disrupts the secondary structures (like β-sheets) that lead to aggregation, effectively solubilizing the peptide chain. [20]This promotes a monomeric state for the peptide, making the reactive sites more accessible for subsequent synthetic steps. [20]HFIP is also used in cleavage cocktails to release the synthesized peptide from the resin.

III. Safety Considerations

While fluorinated alcohols are invaluable tools in organic synthesis, it is essential to handle them with appropriate safety precautions. HFIP, for example, has corrosive vapors that can cause severe damage to the eyes and lungs. [12]It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

Fluorinated alcohols, particularly HFIP and TFE, have carved out a significant niche in the field of organic synthesis. Their unique combination of strong hydrogen-bond donating ability, high polarity, and low nucleophilicity allows them to promote a wide variety of chemical transformations, often with enhanced efficiency and selectivity. From facilitating challenging C-H activation reactions to enabling catalyst-free electrophilic aromatic substitutions and overcoming aggregation in peptide synthesis, the applications of these "magical" solvents continue to expand. As our understanding of their mechanistic roles deepens, we can anticipate the development of even more innovative and powerful synthetic methodologies that leverage the remarkable properties of fluorinated alcohols.

References

- Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing).

- Hexafluoro-2-propanol - Wikipedia.

- Trifluoroethanol: Top 5 Uses, Properties & Safety Guide.

- 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review - Ingenta Connect.

- Hexafluoroisopropanol: The magical solvent for Pd-catalyzed C-H activation - ResearchG

- Trifluoroethanol Definition - Organic Chemistry Key Term - Fiveable.

- Solvent: hexafluoroisopropanol - Department of Chemistry : University of Rochester.

- 2,2,2-Trifluoroethanol for synthesis 75-89-8 - Sigma-Aldrich.

- Hexafluoro-2-propanol - chemeurope.com.

- Role of hexafluoroisopropanol in C–H activation - Reaction Chemistry & Engineering (RSC Publishing).

- Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis | Request PDF - ResearchG

- Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles - Arkivoc.

- Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activ

- Fluorinated Alcohols - Organofluorine / Alfa Chemistry.

- Fluorinated Alcohols: A New Medium for Selective and Clean Reaction | Semantic Scholar.

- The Role of Fluorinated Compounds in Modern Peptide Synthesis: Applic

- 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review.

- Aerobic Oxidation of Secondary Alcohols with Nitric Acid and Iron(III)

- HFIP-Mediated C—H Functionalization | Request PDF - ResearchG

- Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis - OUCI.

- Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis | CoLab.

- Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents | ACS Electrochemistry - ACS Public

- A Theoretical Investigation on Mechanistic and Kinetic Study of 2,2,3,3,4,4,5,5-Octafluorocyclopentanol with OH Radicals and Cl Atoms and Its Implications in New Particle Form

- Aerobic Oxidation of Secondary Alcohols with Nitric Acid and Iron(III)

- Aerobic Oxidation of Secondary Alcohols with Nitric Acid and Iron(III)

- Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction of Allylic Alcohols with Nitrogenated, Silylated, and Carbon Nucleophiles | The Journal of Organic Chemistry - ACS Public

- Fluorinated Alcohol with Unique Properties: HFIP | Tokyo Chemical Industry Co., Ltd.(APAC).

- Fluorinated peptide biom

- Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates | The Journal of Organic Chemistry - ACS Public

- Potent Racemic Antimicrobial Polypeptides Uncovered by a Stereochemical Series of C

- Recent Advances in the Synthesis of Fluorinated Amino Acids and Peptides - Chemical Communic

- Fluorinated alcohol–initiated NCA polymerization.

- The Synthesis of Poly(Vinyl Alcohol) Grafted with Fluorinated Protic Ionic Liquids Containing Sulfo Functional Groups - MDPI.

- Lec11 - Formation of the Peptide Bond and Protecting Groups - YouTube.

- Electrophilic arom

- 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts.

- Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry.

- Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge.

- Electrophilic aromatic substitution mechanism (video) - Khan Academy.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis | CoLab [colab.ws]

- 3. 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A R...: Ingenta Connect [ingentaconnect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fiveable.me [fiveable.me]

- 6. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 8. Hexafluoro-2-propanol [chemeurope.com]

- 9. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]

- 10. Role of hexafluoroisopropanol in C–H activation - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sixty Solvents [chem.rochester.edu]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Fluorinated Alcohols: A New Medium for Selective and Clean Reaction | Semantic Scholar [semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Aerobic Oxidation of Secondary Alcohols with Nitric Acid and Iron(III) Chloride as Catalysts in Fluorinated Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Safe Handling of 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol

This guide provides comprehensive safety protocols and handling precautions for 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol (CAS No. 1895296-01-1), a fluorinated alcohol utilized in specialized chemical synthesis and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The unique molecular structure of this compound necessitates a thorough understanding of its properties and potential hazards to mitigate risks effectively.

Compound Profile and Hazard Identification

This compound is a specialized aliphatic organofluorine compound.[1] The presence of a trifluoromethyl group significantly influences its chemical and physical properties, including its reactivity and toxicological profile.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 1895296-01-1 | [2] |

| Molecular Formula | C₅H₉F₃O | [2] |

| Molecular Weight | 142.12 g/mol | [2] |

| Boiling Point | 122.1 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Flash Point | 61.6 ± 17.0 °C | [4] |

GHS Hazard Classification

It is imperative to recognize that this compound is classified as a hazardous substance. While some initial sources may have incomplete data, a consensus of reliable safety data sheets confirms the following GHS classifications.[2][5]

-

Flammable Liquids, Category 4 (H227): Combustible liquid.[5]

-

Skin Irritation, Category 2 (H315): Causes skin irritation.[2]

-

Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[2]

The GHS pictograms and signal word associated with this compound are:

Signal Word: Warning [5]

The causality behind these classifications stems from the compound's ability to defat the skin, leading to irritation, and its volatility, which can lead to vapor concentrations sufficient to irritate the respiratory tract and eyes.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Ventilation: The First Line of Defense

All handling of this compound should be conducted in a well-ventilated area. For procedures involving heating, potential for aerosolization, or handling of significant quantities, a certified chemical fume hood is mandatory to prevent the accumulation of flammable and irritant vapors.[6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific experimental procedures.

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]

-

Hand Protection: Chemical-resistant gloves are mandatory. Given the nature of fluorinated alcohols, it is advisable to consult glove manufacturer compatibility charts. Double-gloving can provide an additional layer of protection, especially during prolonged handling. Gloves must be inspected before use and disposed of properly after handling the chemical.[7]

-

Body Protection: A flame-resistant lab coat should be worn at all times. For larger-scale operations, a chemical-resistant apron is recommended.[6]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a properly fitted respirator with appropriate cartridges for organic vapors should be used.[7]

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to prevent accidents and maintain the chemical's integrity.

Handling

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mists.[8]

-

Keep away from heat, sparks, and open flames. No smoking.[5]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[6]

-

Wash hands thoroughly after handling.[5]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from sources of ignition.

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. While specific reactivity data for this compound is limited, fluorinated alcohols can react exothermically with these materials.

-

Recommended storage temperature is between 2-8°C.[1]

Emergency Procedures: First Aid and Spill Response

Prompt and correct response in an emergency situation can significantly mitigate harm.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]

Caption: First aid response flowchart for exposure incidents.

Spill and Leak Response

-

Small Spills: Absorb the spill with an inert, non-combustible material such as sand or earth. Place the contaminated material in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area immediately. Prevent the spill from entering drains or waterways. Contact your institution's environmental health and safety department for assistance.

-

Ensure adequate ventilation during cleanup and wear all appropriate PPE.

Fire and Explosion Hazard Data

As a combustible liquid, this compound presents a fire hazard, especially when heated.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon oxides, hydrogen fluoride, and other toxic fumes.[7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as hydrogen fluoride gas and carbon oxides can be formed.[7]

Toxicological and Ecological Information

Toxicological Profile

Ecological Information

Specific data on the environmental fate and ecotoxicity of this compound is limited. However, fluorinated organic compounds can be persistent in the environment. Therefore, releases to soil, water, and air should be strictly avoided.[1]

Disposal Considerations

Disposal of this compound and its waste must be conducted in accordance with all local, state, and federal regulations.

-

Waste Classification: This material should be treated as hazardous waste.[6]

-

Disposal Method: The preferred method of disposal is incineration at a licensed hazardous waste facility equipped with afterburners and scrubbers to manage the release of hydrogen fluoride and other toxic gases.[6]

-

Do not dispose of this chemical down the drain or in regular trash.[6]

-

All waste materials should be collected in clearly labeled, compatible containers.[6]

Conclusion

This compound is a valuable compound for specialized research and development, but it requires careful and informed handling. By understanding its physicochemical properties, adhering to the GHS classifications, and implementing robust safety protocols including appropriate engineering controls and personal protective equipment, researchers can work with this chemical safely and effectively. The causality behind these precautions is rooted in its combustible nature and its irritant effects on biological tissues. This guide serves as a foundational document for establishing safe laboratory practices when handling this and other structurally similar fluorinated alcohols.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1895296-01-1, this compound. Retrieved from [Link]

-

PubMed. (n.d.). Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. Retrieved from [Link]

-

PubChem. (n.d.). This compound Safety and Hazards. Retrieved from [Link]

-

ChemSrc. (2025). This compound | CAS#:1895296-01-1. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Houben-Weyl. (n.d.). B. Synthesis of Fluorinated Compounds. Retrieved from [Link]

Sources

- 1. Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C5H9F3O | CID 59951355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1895296-01-1 [sigmaaldrich.com]

- 4. This compound | CAS#:1895296-01-1 | Chemsrc [chemsrc.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. abmole.com [abmole.com]

- 8. This compound 97% | CAS: 1895296-01-1 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 3,3,3-Trifluoro-2,2-dimethylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2,2-dimethylpropan-1-ol, a fluorinated neopentyl alcohol, is a unique molecule with potential applications in medicinal chemistry, materials science, and organic synthesis.[1] Its structure, which combines a polar hydroxyl group, a sterically bulky neopentyl core, and an electron-withdrawing trifluoromethyl group, imparts a distinct set of physicochemical properties that govern its behavior as a solute and a solvent.[1] Understanding the solubility and solvent compatibility of this compound is paramount for its effective use in research and development, particularly in drug formulation where solubility is a critical determinant of bioavailability.

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of this compound. Drawing upon established principles of physical organic chemistry and data from analogous compounds, this document offers predictive insights into its behavior in various solvent systems and its reactivity with common laboratory reagents. Furthermore, detailed experimental protocols are provided to enable researchers to determine its solubility and compatibility with precision.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. These properties provide a foundational understanding of the molecule's physical behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O | [2] |

| Molecular Weight | 142.12 g/mol | [2] |

| Appearance | Colorless, waxy crystalline solid | [3] |

| Boiling Point | 113-114 °C | [3] |

| Melting Point | 52-56 °C | [3] |

| Density | 0.818 g/mL at 25 °C | [3] |

Solubility Profile: A Blend of Polarity and Steric Hindrance

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. In the case of this compound, several structural features influence its solubility characteristics:

-

Hydroxyl Group (-OH): The presence of a hydroxyl group allows for hydrogen bonding, a strong type of intermolecular force. This suggests that the compound will have an affinity for polar, protic solvents such as water and alcohols.[4]

-

Neopentyl Group ((CH₃)₃CCH₂-): The bulky and nonpolar neopentyl group provides a significant hydrophobic character to the molecule. This steric hindrance can limit the accessibility of the hydroxyl group for hydrogen bonding and favors solubility in nonpolar organic solvents.[3]

-

Trifluoromethyl Group (-CF₃): The highly electronegative fluorine atoms in the trifluoromethyl group create a strong dipole moment, increasing the overall polarity of the molecule. This feature is expected to enhance solubility in polar solvents.[4]

Based on these structural considerations and the known solubility of its non-fluorinated analog, neopentyl alcohol (sparingly soluble in water at 3.5 g/100 mL, but miscible with many organic solvents), a predicted solubility profile for this compound is presented below.[3] It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

Predicted Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar, Protic | Moderately Soluble | The trifluoromethyl group increases polarity, likely enhancing water solubility compared to neopentyl alcohol. |

| Methanol | Polar, Protic | Miscible | "Like dissolves like"; both are polar and capable of hydrogen bonding. |

| Ethanol | Polar, Protic | Miscible | Similar to methanol, strong potential for hydrogen bonding. |

| Isopropanol | Polar, Protic | Miscible | Expected to be a good solvent due to its polar and hydrogen-bonding nature. |

| Acetone | Polar, Aprotic | Soluble | The polar carbonyl group of acetone can interact with the polar regions of the molecule. |

| Ethyl Acetate | Moderately Polar | Soluble | Should be a suitable solvent due to its moderate polarity. |

| Dichloromethane | Polar, Aprotic | Soluble | The polarity of dichloromethane should allow for dissolution. |

| Toluene | Nonpolar | Moderately Soluble | The neopentyl group will contribute to solubility in this nonpolar solvent. |

| Hexane | Nonpolar | Sparingly Soluble | The hydrophobic neopentyl group will favor some solubility, but the polar groups will limit it. |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow any undissolved solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.

-

Analyze the concentration of the dissolved this compound using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): Provides high sensitivity and selectivity.

-

Gas Chromatography (GC): Suitable for volatile compounds.

-

UV-Vis Spectroscopy: Applicable if the compound has a chromophore and the solvent is transparent in the analytical wavelength range.

-

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted supernatant by comparing its analytical response to the calibration curve.

-

Calculate the solubility by taking into account the dilution factor.

-

Workflow for Solubility Determination

Caption: Workflow for determining solubility using the shake-flask method.

Solvent Compatibility: Navigating Chemical Reactivity

The chemical compatibility of this compound with various reagents is crucial for its safe handling and use in chemical reactions. Its reactivity is primarily governed by the hydroxyl group, but is also influenced by the steric hindrance of the neopentyl group and the electronic effects of the trifluoromethyl group.

-

Reaction with Acids: Primary alcohols like this compound can undergo dehydration in the presence of strong acids to form alkenes.[5][6] The sterically hindered neopentyl structure may lead to rearrangements.[7][8] Reaction with hydrohalic acids (e.g., HCl, HBr) can lead to the formation of the corresponding neopentyl halide, though this reaction may be slow for primary alcohols.[9][10][11]

-

Reaction with Bases: Alcohols are weakly acidic and can be deprotonated by strong bases (e.g., sodium hydride, n-butyllithium) to form alkoxides. The electron-withdrawing trifluoromethyl group is expected to increase the acidity of the hydroxyl proton compared to non-fluorinated alcohols. However, strong bases are generally not considered to be incompatible in terms of hazardous reactions under standard laboratory conditions, but will chemically alter the molecule. The non-fluorinated analog, neopentyl chloride, is noted to not undergo elimination with ethanolic KOH due to the lack of a beta-hydrogen, a structural feature shared by the fluorinated version.[12]

-

Reaction with Oxidizing Agents: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids by strong oxidizing agents such as potassium permanganate or chromic acid.[13][14] Milder oxidizing agents like pyridinium chlorochromate (PCC) can selectively oxidize primary alcohols to aldehydes.[13]

-

Reaction with Reducing Agents: The alcohol functionality is generally unreactive towards common reducing agents such as sodium borohydride or lithium aluminum hydride.

Based on these principles, a general compatibility guide is provided below. It is essential to perform small-scale compatibility tests before mixing significant quantities of this compound with other reagents.

Predicted Chemical Compatibility of this compound